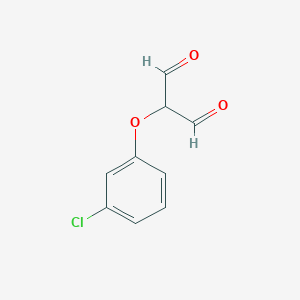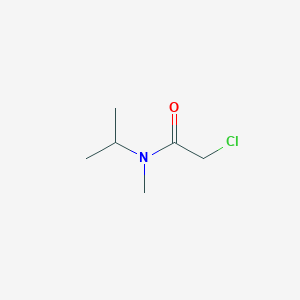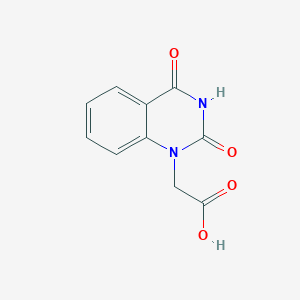
2-(3-Chlorophenoxy)propanedial
Descripción general
Descripción
2-(3-Chlorophenoxy)propanedial (2-CPP) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless, odorless, and water-soluble compound with a molecular weight of 248.5 g/mol. 2-CPP has been used in the fields of biochemistry, physiology, and pharmacology to study the effects of various compounds on the human body.
Aplicaciones Científicas De Investigación
Synthesis of Polymers : Chengjie Feng (2005) discusses the preparation of 1-Chloro-3-(2′-ethoxyethoxy)-propane from 3-chloro-propanol, which can be used as an anion polymerization initiator in high yields (Feng, 2005).
X-ray Spectroscopic Studies : The study by G. Farquar et al. (2003) employs 2-chlorophenol, a related compound, to investigate the reduction of copper oxide on a simulated fly ash surface using X-ray absorption near edge structure (XANES) spectroscopy. This is significant for understanding the combustion processes and formation of pollutants (Farquar et al., 2003).
Biodegradation of Pollutants : Paul B. Hatzinger et al. (2015) explore the aerobic degradation of 1,2-Dibromoethane in groundwater, highlighting the use of propane gas to stimulate biodegradation. This research indicates the potential application of similar compounds in environmental remediation (Hatzinger et al., 2015).
Molecular Structure and Antimicrobial Activity : The 2021 study by C. Sivakumar et al. investigates the molecular structure, spectroscopic, and antimicrobial activity of a molecule containing 4-Chlorophenyl, which is structurally related to 2-(3-Chlorophenoxy)propanedial. This study is crucial for understanding the potential biomedical applications of such compounds (Sivakumar et al., 2021).
Catalysis in Organic Reactions : The catalytic application of related compounds is examined in J. J. Bravo-Suárez et al.’s (2008) study, which looks at the selective oxidation of propane to acetone and 2-propanol on Au/TS-1. This research contributes to the understanding of catalysis in organic reactions (Bravo-Suárez et al., 2008).
Investigations in Petrochemistry : The research by B. S. Çağlayan et al. (2005) on the indirect partial oxidation of propane over a bimetallic catalyst highlights the potential use of related chloropropanes in petrochemical processes (Çağlayan et al., 2005).
Mecanismo De Acción
Target of Action
It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
Its effects are measured mainly by subjective responses . It is known to block nerve impulses or pain sensations that are sent to the brain, acting as a muscle relaxant .
Biochemical Pathways
It is known that the compound acts in the cns, suggesting that it may influence neurotransmission or other neural processes .
Pharmacokinetics
Similar compounds such as chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
It is known to block nerve impulses or pain sensations that are sent to the brain, acting as a muscle relaxant . This suggests that it may have effects on neural signaling and muscle contraction.
Action Environment
It is known that the compound acts in the cns, suggesting that its action may be influenced by factors such as the biochemical environment of the brain and the presence of other neurotransmitters .
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGTUJTUQQRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405363 | |
| Record name | 2-(3-chlorophenoxy)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849021-39-2 | |
| Record name | 2-(3-Chlorophenoxy)propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-chlorophenoxy)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chlorophenoxy)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)


![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)
![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)